molecular formula C₁₀H₉N₃O B118871 p-Methyl-cinnamoyl Azide CAS No. 24186-38-7

p-Methyl-cinnamoyl Azide

Cat. No. B118871
CAS RN: 24186-38-7
M. Wt: 187.2 g/mol
InChI Key: IFVSVRKWJLKNIT-VOTSOKGWSA-N
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Description

P-Methyl-cinnamoyl Azide is a chemical compound with the molecular formula C10H9N3O . It is a derivative of cinnamic acid, which is characterized by a double bond (CC) between the aromatic ring and the carboxyl group . This structure disturbs the π electron system of the molecule and inhibits electron delocalization . The azide group in the molecule is neither a strong electron donor nor a strong electron acceptor, but it increases conjugation in the molecule .


Synthesis Analysis

The synthesis of p-Methyl-cinnamoyl Azide involves the reaction of 3-p-Tolyl-acryloyl chloride with sodium azide in a solution of dioxane and water. This reaction is an example of the use of azides in the synthesis of various heterocycles .


Molecular Structure Analysis

The molecular structure of p-Methyl-cinnamoyl Azide is unique due to the presence of a disturbed π-system . The electronic absorption spectra of the compound have been recorded and investigated to explore its structure . The spectra are characterized by a few number, low intensity, and high-energy electronic transitions (absorption bands) in the UV-vis region . The optimized geometry of the ground state of the compound has been calculated using the DFT/B3LYP/6‐31G** level of theory .


Chemical Reactions Analysis

Azides, such as p-Methyl-cinnamoyl Azide, have been used in the synthesis of various heterocycles . They have been involved in synthesizing heterocycles with one heteroatom, such as pyrroles, as well as heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of p-Methyl-cinnamoyl Azide can be characterized using various spectroscopic techniques, including FTIR spectroscopy, 1 H-NMR, 13 C-NMR, and HRMS .

Scientific Research Applications

Synthesis of Novel Quaternary Amino Acids

Research demonstrates the utility of molybdenum-catalyzed asymmetric allylic alkylation in synthesizing novel quaternary amino acids, important building blocks for biological applications. This methodology, employing cinnamyl-type substrates like p-Methyl-cinnamoyl Azide, achieves high levels of diastereo- and enantioselectivity, offering a versatile approach for accessing these crucial compounds (Trost & Dogra, 2002).

Understanding Molecular π-Systems

The study of cinnamic acid and its azide derivatives, including p-Methyl-cinnamoyl Azide, reveals unique localized π-systems. These compounds exhibit distinct electronic absorption spectra, shedding light on the structure and electron delocalization within these molecules. This research provides foundational knowledge for designing molecules with specific electronic properties (Abu-eittah et al., 2012).

Catalytic Reactions

Pd-catalyzed direct C-H alkenylation and allylation of azine N-oxides using cinnamyl acetate, related to p-Methyl-cinnamoyl Azide, showcases the potential for creating complex molecules through catalytic processes. This approach facilitates the synthesis of β-azido ketones, underscoring the versatility of cinnamyl azides in organic synthesis (Roudesly et al., 2018).

Anticancer Applications

Cinnamic acid derivatives, closely related to p-Methyl-cinnamoyl Azide, have been investigated for their potential as anticancer agents. Their rich chemical reactivity allows for the synthesis of a variety of compounds with promising antitumor efficacy, highlighting the medicinal relevance of cinnamic acid and its derivatives in cancer research (De, Baltas, & Bedos-Belval, 2011).

Chemical Stability and Controlled Release

The study of cinnamyl ether spacers, related to p-Methyl-cinnamoyl Azide, for caging phenols indicates their potential in controlled release systems. These spacers exhibit physiological stability and rapid release mechanisms, making them suitable for delivering therapeutic agents (Matikonda et al., 2017).

Metal Ion Detection

A cinnamoyl derivative was used for the visual detection and determination of aluminium, demonstrating the application of these compounds in developing sensitive and selective colorimetric sensors for metal ions (Elečková et al., 2015).

Theoretical Studies on Curtius Rearrangement

Theoretical studies using DFT approaches on the Curtius rearrangement of cinnamoyl azides, including p-Methyl-cinnamoyl Azide, provide insight into the reaction mechanisms and the influence of substitution on reaction rates. This research enhances understanding of the rearrangement processes for designing new synthetic routes (Abu-eittah, Hassan, & Zordok, 2015).

properties

IUPAC Name

(E)-3-(4-methylphenyl)prop-2-enoyl azide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-2-4-9(5-3-8)6-7-10(14)12-13-11/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVSVRKWJLKNIT-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459034
Record name p-Methyl-cinnamoyl Azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Methyl-cinnamoyl Azide

CAS RN

24186-38-7
Record name p-Methyl-cinnamoyl Azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-p-Tolyl-acryloyl chloride (22.3 g, 123.3 mmol) in dioxane (50 mL) is slowly added to an ice cooled solution of sodium azide (16 g, 246.6 mmol) in water/dioxane (50 mL, 1/1, v/v) so as to maintain the temperature between 5-10° C. The mixture is stirred for 1.5 hours then poured over 300 g of ice. The resulting white solid is filtered and washed with additional water. The solid (20.72 g, 110.7 mmol) was dried over P2O5 under vacuum overnight and used in the next step without further purification.
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22.3 g
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ice
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16 g
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50 mL
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300 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Triethylamine (8.5 mL, 60 mmol) was added slowly into the mixture of 3-p-tolyl-acrylic acid (8.3 g, 50 mmol) in 40 mL of acetonitrile followed by drop-wise addition of ethyl chloroformate (5.3 mL, 55 mmol) at 0° C. The solution was stirred for 2 h at this temperature. Sodium azide (6.5 g, 100 mmol) in 50 mL of water was added slowly to the above solution at 0° C. and the mixture was kept stirring for 1 h. Cold water was added and the precipitate was filtered and washed with cold water. The solid product (7.66 g, 82% yield) was obtained after being dried under vacuum. 1H-NMR (300 MHz, CDCl3) δ 7.72 (d, 1H), 7.44 (d, 2H), 7.21 (d, 2H), 6.38 (d, 1H), 2.39 (s, 3H).
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8.5 mL
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8.3 g
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40 mL
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5.3 mL
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50 mL
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Yield
82%

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